Ethyl 8-hydroxyquinoline-3-carboxylate

Beschreibung

Ethyl 8-hydroxyquinoline-3-carboxylate (CAS 122855-37-2) is a quinoline derivative characterized by a hydroxyl group at position 8 and an ethyl ester moiety at position 3 of the quinoline ring. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol . The compound is commercially available with purities ranging from 95% to 98% and is utilized in pharmaceutical and chemical research, particularly in antimicrobial studies and metal chelation applications .

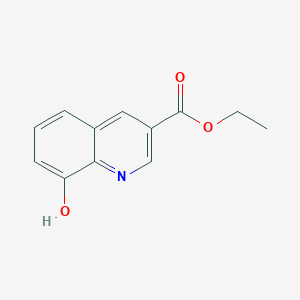

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 8-hydroxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-10(14)11(8)13-7-9/h3-7,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONFCTYYAHIBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Gould-Jacob Cyclization Route

Overview:

This classical and versatile synthetic method is widely applied for preparing 4-hydroxyquinoline derivatives, including ethyl 8-hydroxyquinoline-3-carboxylate. The method involves the condensation of aniline derivatives with ethoxymethylene malonate diethyl ester (EMME), followed by cyclization under acidic catalysis.

- Step 1: Condensation of aniline with EMME forms diethyl 2-((phenylamino)methylene)malonate intermediate.

- Step 2: Cyclization of this intermediate in diphenyl ether (Ph₂O) with catalytic 2-chlorobenzoic acid yields ethyl 4-hydroxyquinoline-3-carboxylate.

- Step 3: Subsequent functional group transformations can be performed to introduce the hydroxy group at the 8-position if required.

Reaction Conditions and Yields:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation | Aniline + EMME, room temp. | High | Forms intermediate 3 |

| Cyclization | Ph₂O, catalytic 2-chlorobenzoic acid, reflux | Moderate to high | Produces ethyl 4-hydroxyquinoline-3-carboxylate (compound 4) |

Research Findings:

This method is fundamental for constructing the quinoline core and has been used as a platform for synthesizing various derivatives with biological activity. The intermediate ethyl 4-hydroxyquinoline-3-carboxylate is crucial for further transformations, including hydrazide formation and substitution reactions.

Catalyst-Assisted Synthesis from o-Aminophenol and Glycerol

Overview:

A patented method describes synthesizing 8-hydroxyquinoline derivatives using o-aminophenol, anhydrous glycerol, and o-nitrophenol with a nickel sesquioxide catalyst prepared in situ.

- Catalyst Preparation: Nickel sesquioxide dissolved in concentrated sulfuric acid, followed by dropwise addition of glacial acetic acid under stirring at room temperature to form the catalyst.

- Main Reaction: o-Aminophenol, anhydrous glycerol, and o-nitrophenol are mixed and stirred vigorously; the catalyst is added, and the mixture is maintained at 70–90 °C for 5 hours.

- Workup: pH is adjusted to neutral (7–8), followed by distillation to isolate crude 8-hydroxyquinoline, which is purified by alcohol recrystallization.

Reaction Conditions and Yields:

| Parameter | Range/Value |

|---|---|

| Nickel sesquioxide concentration | 0.3–0.5 g/L in sulfuric acid |

| Temperature | 70–90 °C |

| Reaction time | 5 hours |

| pH adjustment | 7–8 |

| Purity of product | 93.7–96.5% |

| Productivity | 83.2–88.6% |

Research Findings:

This method is advantageous for large-scale production due to low material costs and simple operation, yielding high purity and productivity of 8-hydroxyquinoline. Although focused on 8-hydroxyquinoline itself, this intermediate can be further esterified to this compound.

Esterification and Functional Group Modification Approaches

Overview:

this compound can be synthesized by esterification of hydroxyquinoline carboxylic acids or via nucleophilic substitution reactions on hydroxyquinoline derivatives.

- Reaction of 8-hydroxyquinoline with ethyl chloroacetate under SN2 conditions to form the ethyl ester at the 3-position.

- This reaction typically occurs in aprotic solvents such as acetone or DMF in the presence of a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack.

Reaction Conditions and Yields:

| Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| 8-Hydroxyquinoline + ethyl chloroacetate | Acetone/DMF | Reflux | Moderate to high | Base-mediated SN2 reaction |

Research Findings:

This approach is often used as a step in multistep syntheses to introduce ester functionality for further derivatization. It is a key step in preparing biologically active 8-hydroxyquinoline derivatives, including those with antiviral and anticancer properties.

Preparation via Hydroxyquinoline-3-Formic Acid Ethyl Ester Intermediate

Overview:

A patented method describes the preparation of 4-hydroxyquinoline-3-formic acid derivatives, which can be converted to ethyl esters.

- Reaction of substituted nitrophenyl compounds with ethyl ester reagents under controlled temperatures (0–40 °C), followed by acidification and solvent extraction.

- Subsequent alkaline hydrolysis and acidification steps yield hydroxyquinoline carboxylic acid derivatives.

- Esterification under mild heating (20–100 °C) with alkaline aqueous solutions and solvent mixtures, followed by pH adjustment and purification.

| Step | Conditions | Notes |

|---|---|---|

| Reaction with nitrophenyl | 0–40 °C, 1–4 h | Stirring, pH adjusted to 2–5 |

| Esterification | 20–100 °C, 1–12 h | pH adjusted to 3–7, washing with ethanol/water |

Research Findings:

This method allows for controlled synthesis of hydroxyquinoline carboxylate esters with good purity and yield, suitable for scale-up and further chemical transformations.

Halogenated Derivative Routes and Subsequent Conversion

Overview:

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a key intermediate that can be converted to this compound via dehalogenation or substitution reactions.

- Heating ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in phosphoryl chloride (POCl₃) at 80 °C for 3 hours, followed by aqueous workup to isolate the product.

- This method is useful for introducing or removing halogen substituents to modify the quinoline ring system.

| Reaction Conditions | Yield (g) | Notes |

|---|---|---|

| POCl₃, 80 °C, 3 h | 1.8 g | Product isolated by filtration and drying |

Research Findings:

This approach is useful for synthesizing halogenated derivatives, which can be further transformed into this compound or related compounds with tailored properties.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield/Purity | Advantages |

|---|---|---|---|---|

| Gould-Jacob Cyclization | Aniline, EMME, 2-chlorobenzoic acid (catalyst) | Reflux in Ph₂O | Moderate to high | Versatile, fundamental quinoline core synthesis |

| Catalyst-Assisted (Nickel Sesquioxide) | o-Aminophenol, glycerol, o-nitrophenol, Ni₂O₃ catalyst | 70–90 °C, 5 h, pH 7–8 | 93.7–96.5% purity, 83–88% productivity | Low cost, scalable, high purity |

| Esterification via SN2 | 8-Hydroxyquinoline, ethyl chloroacetate, base | Reflux in acetone/DMF | Moderate to high | Direct ester formation, useful intermediate |

| Hydroxyquinoline-3-formic acid route | Nitrophenyl compounds, acid/base, solvents | 0–40 °C initial, 20–100 °C esterification | Good purity | Controlled reaction, suitable for scale-up |

| Halogenated derivative conversion | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, POCl₃ | 80 °C, 3 h | Isolated 1.8 g product | Useful for functional group modifications |

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 8-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: 8-hydroxyquinoline-3-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

EHQC has demonstrated notable antimicrobial properties, making it a candidate for developing new antibiotics. Studies indicate that it can inhibit the growth of various bacterial strains, including those resistant to conventional treatments. Its mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways, which is crucial in the fight against antibiotic-resistant infections .

Anticancer Properties

Research has shown that EHQC exhibits anticancer activity by inducing apoptosis in cancer cells. Its ability to chelate metal ions enhances its efficacy in targeting cancerous tissues, as certain metal ions play a role in tumor development and progression. The compound's derivatives have been synthesized to improve potency and selectivity against different cancer types .

Neuroprotective Effects

EHQC functions as an iron chelator, which is beneficial for neuroprotection. By sequestering excess iron, it helps prevent oxidative stress and neuronal damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's . This property positions EHQC as a potential therapeutic agent for neurodegenerative disorders.

Material Science Applications

Organic Light-Emitting Diodes (OLEDs)

EHQC has been explored for use in OLED technology due to its electron-transporting properties. Its incorporation into OLED materials can enhance device efficiency and stability, making it a valuable component in the development of next-generation displays .

Fluorescent Chemosensors

The compound is also utilized in creating fluorescent chemosensors for detecting metal ions in environmental samples. Its ability to form stable complexes with various metal ions allows for sensitive detection methods that are essential for environmental monitoring and pollution control .

Analytical Chemistry

In analytical chemistry, EHQC serves as a reagent for detecting and quantifying metal ions. Its application in spectrophotometry provides a reliable method for environmental analysis, particularly in assessing water quality and contamination levels .

Agricultural Chemistry

EHQC has potential applications as an agrochemical, specifically as a fungicide. Its effectiveness against fungal pathogens can help protect crops while minimizing environmental impact, contributing to sustainable agricultural practices .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial, anticancer, neuroprotective agents | Targets resistant bacteria; induces apoptosis |

| Material Science | OLEDs, fluorescent chemosensors | Enhances efficiency; sensitive detection |

| Analytical Chemistry | Reagent for metal ion detection | Reliable environmental monitoring |

| Agricultural Chemistry | Fungicide | Protects crops; sustainable practices |

Case Studies

-

Antimicrobial Efficacy Study

A recent study assessed the antimicrobial activity of EHQC against various bacterial strains. Results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as a lead compound for new antibiotic development . -

Cancer Cell Apoptosis Induction

Research focused on the effects of EHQC on cancer cell lines revealed that the compound induced apoptosis through oxidative stress pathways. This finding supports further investigation into its use as an anticancer agent . -

Environmental Monitoring Application

In an analytical study, EHQC was used to detect heavy metals in water samples. The results demonstrated high sensitivity and specificity, establishing EHQC's role as an effective tool in environmental chemistry .

Wirkmechanismus

The mechanism of action of ethyl 8-hydroxyquinoline-3-carboxylate involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects. The compound targets various molecular pathways, including those involved in oxidative stress and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

The biological and chemical properties of quinoline derivatives are highly dependent on the positions and types of substituents. Below is a comparative analysis of Ethyl 8-hydroxyquinoline-3-carboxylate with its analogs:

Table 1: Structural Comparison of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Features |

|---|---|---|---|---|

| This compound | 122855-37-2 | C₁₂H₁₁NO₃ | -OH (8), -COOEt (3) | High polarity, metal chelation |

| Ethyl 6-hydroxyquinoline-4-carboxylate | 122855-37-2 | C₁₂H₁₁NO₃ | -OH (6), -COOEt (4) | Altered hydrogen bonding capacity |

| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 35975-57-6 | C₁₂H₁₀BrNO₃ | -Br (8), -OH (4), -COOEt (3) | Enhanced reactivity (Br as leaving group) |

| Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | 71083-06-2 | C₁₂H₁₀FNO₃ | -F (8), -OH (4), -COOEt (3) | Increased stability (electron-withdrawing F) |

| Ethyl 4-chloro-8-nitroquinoline-3-carboxylate | 131548-98-6 | C₁₂H₉ClN₂O₅ | -Cl (4), -NO₂ (8), -COOEt (3) | High reactivity (nitro group) |

| Ethyl 6-chloroquinoline-3-carboxylate | 1017414-83-3 | C₁₂H₁₀ClNO₂ | -Cl (6), -COOEt (3) | Reduced polarity (no -OH group) |

Physical and Chemical Properties

- Polarity and Solubility: The hydroxyl group at position 8 in this compound enhances its polarity and water solubility compared to non-hydroxylated derivatives like Ethyl 6-chloroquinoline-3-carboxylate .

- Thermal Stability : Halogenated derivatives (e.g., bromo, chloro) exhibit lower thermal stability due to weaker C-Br/C-Cl bonds, whereas the fluoro analog shows higher stability .

- Reactivity: The nitro group in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate increases electrophilicity, making it reactive in substitution reactions .

Table 2: Key Physical Properties

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Purity (%) |

|---|---|---|---|---|

| This compound | Not reported | Not reported | 1.32* | 95–98 |

| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 180–185 | 450 (decomposes) | 1.68 | >99 |

| Ethyl 4-chloro-8-nitroquinoline-3-carboxylate | Not reported | Not reported | 1.45 | 100 |

Functional and Application-Based Differences

Market and Manufacturing Insights

- Production Costs: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate involves higher production costs due to bromination steps and specialized equipment, whereas the target compound is synthesized via simpler esterification .

- Global Capacity: China dominates the production of this compound, with major manufacturers like BLDpharm and Fluorochem offering bulk quantities .

Biologische Aktivität

Ethyl 8-hydroxyquinoline-3-carboxylate (EHQC) is a derivative of 8-hydroxyquinoline (8-HQ), a compound known for its diverse biological activities. This article delves into the biological activity of EHQC, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

EHQC is characterized by the presence of a quinoline ring with a hydroxyl group and a carboxylate ester. Its molecular formula is , with a molecular weight of approximately 201.19 g/mol. The specific arrangement of substituents on the quinoline structure contributes to its biological activity.

Antimicrobial Activity

EHQC exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that compounds derived from the 8-hydroxyquinoline nucleus possess broad-spectrum antimicrobial effects, making them potential candidates for treating infections caused by resistant strains.

Table 1: Antimicrobial Activity of EHQC

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Research indicates that EHQC has cytotoxic effects against various cancer cell lines. The compound has been found to induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Case Study: Cytotoxicity Against HeLa Cells

In a study examining the effects of EHQC on HeLa cells (a cervical cancer cell line), concentrations ranging from 0 to 200 µM were tested. The results indicated that EHQC demonstrated significant cytotoxicity with an IC50 value of approximately 50 µM, suggesting its potential as an anticancer agent .

The mechanism by which EHQC exerts its biological effects involves several pathways:

- Enzyme Inhibition : EHQC may inhibit enzymes involved in metabolic pathways, disrupting cellular processes essential for bacterial growth and cancer cell proliferation.

- DNA Interaction : The compound has been shown to interact with DNA, potentially interfering with replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : EHQC can induce oxidative stress within cells, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of EHQC is crucial for developing more effective derivatives. Modifications at various positions on the quinoline ring can enhance its biological activity while reducing toxicity.

Table 2: Structure-Activity Relationships of EHQC Derivatives

| Compound Name | Modifications | Notable Activities |

|---|---|---|

| This compound | Hydroxyl at position 8 | Antimicrobial, Anticancer |

| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Chlorine at position 7 | Enhanced antimicrobial properties |

| Ethyl 6-methyl-8-hydroxyquinoline-3-carboxylate | Methyl group at position 6 | Increased cytotoxicity against cancer cells |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling Ethyl 8-hydroxyquinoline-3-carboxylate in laboratory settings?

- Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles to avoid skin/eye contact. For prolonged exposure, wear a respirator to prevent inhalation of dust or vapors .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested; instead, rinse the mouth and consult a poison control center .

- Fire Safety : Use CO₂, dry chemical, or alcohol-resistant foam for fires. Avoid water jets, as combustion may release toxic fumes (e.g., nitrogen oxides) .

Q. What synthetic methods are commonly used to prepare this compound?

- Answer : The compound can be synthesized via:

- Friedländer Annulation : Condensation of substituted o-aminobenzaldehyde derivatives with ketones or aldehydes under acidic conditions .

- Skraup Reaction : Cyclization of aromatic amines with α,β-unsaturated aldehydes in concentrated sulfuric acid .

- Key parameters include catalyst selection (e.g., Lewis acids), temperature control (60–120°C), and solvent choice (e.g., ethanol or acetic acid). Purity ≥95% is achievable via recrystallization .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

- Answer :

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR signals for the hydroxyquinoline core (e.g., aromatic protons at δ 7.5–8.5 ppm) and ester groups (δ 1.3–4.4 ppm) .

- HPLC-MS : Determine purity and molecular weight (theoretical m/z = 217.22 for [M+H]⁺) .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported hazard data (e.g., GHS classifications) for this compound?

- Answer :

- Cross-Referencing SDS : Compare safety data from multiple sources (e.g., Key Organics vs. Combi-Blocks ). For example, while some SDS lack GHS classifications, others highlight risks like skin/eye irritation.

- Experimental Validation : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) to verify LD₅₀ values.

- Environmental Precautions : Ensure proper waste disposal to prevent environmental release, as per regulatory guidelines .

Q. What strategies optimize the yield of this compound in Friedländer synthesis?

- Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance cyclization efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve reaction rates vs. protic solvents (e.g., ethanol).

- Temperature Gradients : Gradual heating (e.g., 80°C → 120°C) reduces side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product (≥98%) .

Q. How do intermolecular interactions influence the crystallographic properties of this compound?

- Answer :

- π-π Stacking : The quinoline ring engages in stacking interactions (3.5–4.0 Å spacing), stabilizing crystal lattices .

- Hydrogen Bonding : The hydroxyl and ester groups form H-bonds with adjacent molecules, affecting solubility and melting point.

- Crystallography : Single-crystal X-ray diffraction (e.g., tetragonal I41/a space group) reveals unit cell parameters (a = 12.9 Å, c = 5.4 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.